molecular formula C17H19ClN4O3S B5372328 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide

Cat. No.: B5372328
M. Wt: 394.9 g/mol
InChI Key: SJFPJWRZNBVCOR-UHFFFAOYSA-N
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Description

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a benzenesulfonyl group and an acetamide moiety linked to a chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a benzenesulfonyl group. This can be achieved by reacting piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The resulting benzenesulfonyl-piperazine is then reacted with 5-chloropyridine-2-carboxylic acid to form the acetamide linkage. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the benzenesulfonyl group.

Scientific Research Applications

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as enzymes and receptors.

    Chemical Biology: Researchers utilize this compound to probe biological pathways and mechanisms, aiding in the understanding of complex biochemical processes.

    Industrial Applications: Its derivatives may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Molecular docking studies and biochemical assays are often employed to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar piperazine core but differs in its substituents, leading to distinct biological activities.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another related compound with a piperazine ring, used in anti-tubercular research.

    3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine ring and are studied for their antibacterial properties.

Uniqueness

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzenesulfonyl and chloropyridine moieties contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c18-14-6-7-16(19-12-14)20-17(23)13-21-8-10-22(11-9-21)26(24,25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFPJWRZNBVCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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